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Compound of Interest

Compound Name:

(1S,3S,5S)-2-

Azabicyclo[3.1.0]hexane-3-

carboxamide

CAS No.: 361440-68-8

Cat. No.: B104323 Get Quote

Content Type: Application Note & Industrial Protocol Subject: Scalable Manufacturing of

(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-

carbonitrile (Saxagliptin)

Executive Summary & Strategic Analysis
Saxagliptin (Onglyza) represents a pinnacle of process chemistry, combining complex

adamantane cage functionalization with a strained methanoproline core. The industrial

synthesis is defined by its convergent nature, joining two highly complex fragments: the

Adamantyl Glycine (Fragment A) and the Methanoproline Amide (Fragment B).

Critical Process Challenges:

Regioselective Hydroxylation: Functionalizing the tertiary carbon of the adamantane cage

without over-oxidation.

Stereochemical Integrity: Maintaining the cis-fused cyclopropane ring and preventing

epimerization at the

-carbon adjacent to the nitrile during the dehydration step.
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Intramolecular Cyclization: The free base of Saxagliptin is prone to intramolecular cyclization

to form a stable, inactive cyclic amidine. Salt formation strategies are critical for stability.

Retrosynthetic Architecture
The industrial route is convergent.[1] The final drug substance is assembled via an amide

coupling of the two primary fragments followed by dehydration of the primary amide to the

nitrile.[2]
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Figure 1: Convergent retrosynthetic strategy separating the adamantane cage functionalization

from the strained cyclopropane ring construction.

Module 1: Synthesis of Fragment A (Adamantyl
Glycine)
Target: (S)-N-Boc-3-hydroxyadamantylglycine Method: Biocatalytic Reductive Amination

The Bristol-Myers Squibb (BMS) second-generation route utilizes a "green" enzymatic process

to install the chiral amine, replacing the earlier, less efficient chemical resolution methods.
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Mechanistic Insight: The TiPDH/FDH Cycle
The core innovation is the use of a modified Phenylalanine Dehydrogenase (TiPDH) to convert

the keto-acid precursor to the amino acid. To drive the equilibrium and recycle the expensive

cofactor (

to

), Formate Dehydrogenase (FDH) is coupled to the system.
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Figure 2: The dual-enzyme system. TiPDH performs the stereoselective reduction while FDH

regenerates the cofactor, driving the reaction to completion via CO2 release.

Detailed Protocol: Enzymatic Reductive Amination
Reagents:

Keto Acid Precursor: 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid[3][4][5]

Enzymes: TiPDH (Thermoactinomyces intermedius) & FDH (Formate Dehydrogenase)[3]

Cofactor: NAD+

Buffer: Ammonium Formate (Source of amine and reductant)

Step-by-Step Workflow:
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Buffer Preparation: Dissolve Ammonium Formate (3.0 eq) in water. Adjust pH to 8.0–8.5

using

. Critical: pH control is vital for enzyme stability.

Substrate Loading: Charge the Keto Acid precursor (100 g scale) into the reactor. Ensure

complete dissolution (may require slight warming to 30°C).

Cofactor Initiation: Add catalytic amount of

(0.1 wt%).

Biocatalysis: Add the TiPDH/FDH enzyme concentrate.

Reaction Monitoring: Stir at 35°C–40°C. Monitor conversion via HPLC. The reaction typically

reaches >98% conversion within 24–48 hours.

Self-Validation: The production of

(off-gassing) indicates active cofactor regeneration.

Quench & Protection: Do not isolate the free amino acid (zwitterion is highly soluble).

Instead, add

(1.2 eq) and

directly to the aqueous mixture to protect the amine in situ (Schotten-Baumann conditions).

Isolation: Acidify to pH 2–3 with

. Extract the N-Boc product into Ethyl Acetate. Crystallize from Heptane/EtOAc.

Module 2: Synthesis of Fragment B
(Methanoproline)
Target: (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide Method: Simmons-Smith

Cyclopropanation
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This step constructs the strained cyclopropane ring fused to the pyrrolidine. The

stereochemistry is controlled by the pre-existing chirality of the starting material or directed by

chiral ligands.

Protocol: Cyclopropanation of N-Boc-3-pyrroline
Reagents:

Substrate: N-Boc-3-pyrroline

Reagent: Diethylzinc (

) and Diiodomethane (

)

Solvent: Toluene or DCM

Step-by-Step Workflow:

Reagent Formation: In a dry reactor under

, cool Toluene to -10°C. Add

(slowly, highly pyrophoric). Add

dropwise to form the Furukawa reagent (

).

Addition: Add N-Boc-3-pyrroline solution slowly, maintaining internal temp < 0°C.

Reaction: Allow to warm to RT. The reaction is stereospecific; the directing effect of the

carbamate is minimal, so this often produces a racemic or diastereomeric mixture requiring

resolution unless chiral ligands are used.

Industrial Optimization: BMS utilizes an enzymatic resolution or a classical resolution with

a chiral amine after converting to the acid.

Workup: Quench with saturated
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. Separate layers.

Amidation: The resulting methanoproline acid is converted to the primary amide using mixed

anhydride method (Isobutyl chloroformate /

).

Module 3: Coupling & Dehydration (The End Game)
This is the most sensitive phase. The primary amide is dehydrated to a nitrile. The nitrile group

is electron-withdrawing, increasing the acidity of the

-proton, making the stereocenter prone to epimerization.

Protocol: Amide Coupling & Dehydration
Step 1: Coupling

Dissolution: Dissolve Fragment A (Adamantyl) and Fragment B (Methanoproline Amide) in

DCM.

Activation: Add HOBt and EDC.HCl at 0°C.

Reaction: Stir at 0°C

RT for 4 hours.

Workup: Wash with dilute

, then

. Isolate the coupled intermediate (Intermediate X).

Step 2: Dehydration (The Critical Step) Caution: Epimerization Risk.

Setup: Dissolve Intermediate X in Pyridine (acts as solvent and base). Cool to < -5°C.[2]

Reagent Addition: Add Trifluoroacetic Anhydride (TFAA) dropwise.
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Control Point: The exotherm must be strictly controlled. Internal temp must not exceed

0°C.

Monitoring: Monitor by HPLC for the disappearance of amide.

Quench: Quench into cold water. Extract with Ethyl Acetate.

Deprotection: Treat the N-Boc nitrile intermediate with methanolic HCl or TFA to remove the

Boc group.

Salt Formation: Neutralize and treat with stoichiometric acid (or water for hydrate) to

crystallize the final API.

Quantitative Data Summary
Step Reagents Critical Parameter Typical Yield

Frag A Synthesis
TiPDH, Formate,

NAD+
pH 8.5, Temp 40°C 85-90%

Frag B Synthesis , Anhydrous, < 0°C 75-80%

Coupling EDC, HOBt Stoichiometry 90-95%

Dehydration TFAA, Pyridine
Temp < 0°C

(Epimerization)
88-92%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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